molecular formula C19H16FN5O3 B11498348 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzamide

Cat. No.: B11498348
M. Wt: 381.4 g/mol
InChI Key: OBKOGOXLPSDMCV-UHFFFAOYSA-N
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Description

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy and Phenyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorobenzoyl Group: This step might involve the reaction of the triazine intermediate with a fluorobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the ethoxy group to a carbonyl group.

    Reduction: Reduction of the triazine ring or the fluorobenzoyl group could be possible under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazine ring and fluorobenzoyl group could play crucial roles in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA
  • 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-CHLOROBENZOYL)UREA

Uniqueness

The unique combination of the ethoxy group and the fluorobenzoyl group in 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(4-FLUOROBENZOYL)UREA distinguishes it from similar compounds

Properties

Molecular Formula

C19H16FN5O3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-fluorobenzamide

InChI

InChI=1S/C19H16FN5O3/c1-2-28-19-22-15(12-6-4-3-5-7-12)21-17(25-19)24-18(27)23-16(26)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25,26,27)

InChI Key

OBKOGOXLPSDMCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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